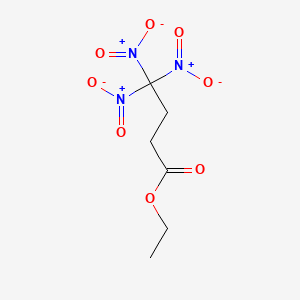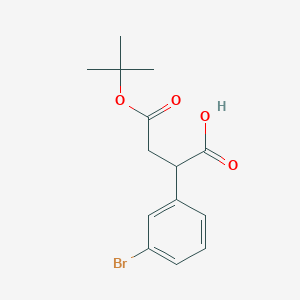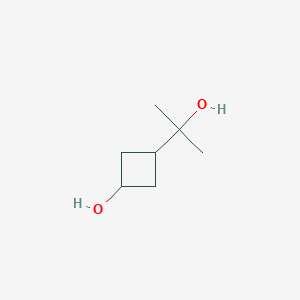
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2 It is a cyclobutane derivative featuring a hydroxyl group and an isopropyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using alkenes and ketenes under specific conditions, often involving catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it useful for studying biological interactions and enzyme activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl and isopropyl groups. These interactions can influence various biochemical pathways, depending on the specific application and context. Detailed studies on its mechanism of action are limited, but its structural features suggest potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol: A cyclohexane derivative with similar functional groups.
1-(Propan-2-yl)cyclobutan-1-ol: A cyclobutane derivative with a different substitution pattern.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring with hydroxyl and isopropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,9)5-3-6(8)4-5/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
FZCQRWUMUILOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


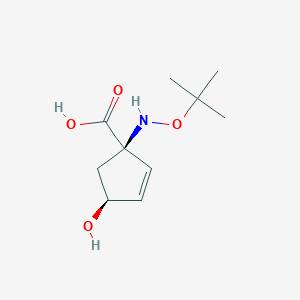


![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
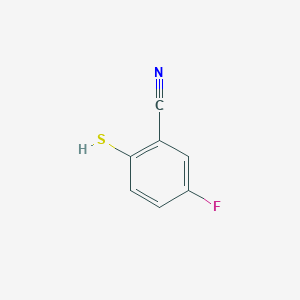
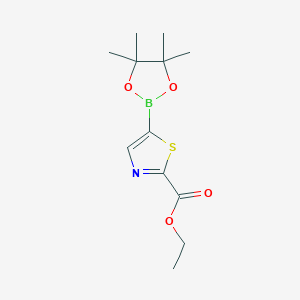

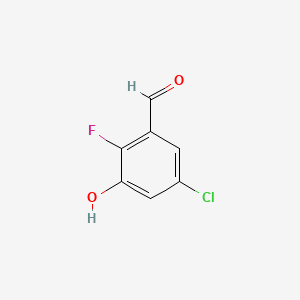
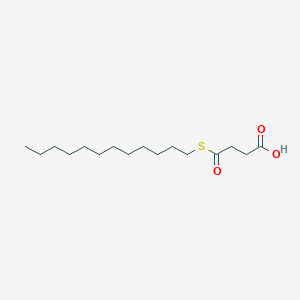
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

